

# Spectroscopic Profile of 5-Methoxy-4-methylquinoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Methoxy-4-methylquinoline

CAS No.: 144147-05-7

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This technical guide provides a detailed analysis of the spectroscopic properties of **5-Methoxy-4-methylquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and electronic characteristics of this molecule. While direct experimental spectra for **5-Methoxy-4-methylquinoline** are not widely available in published literature, this guide synthesizes data from closely related analogs and theoretical predictions to provide a robust analytical framework.

## Molecular Structure and Spectroscopic Rationale

**5-Methoxy-4-methylquinoline** belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds. The strategic placement of a methoxy group at the 5-position and a methyl group at the 4-position significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these influences is critical for accurate spectral interpretation and structural verification.

The quinoline core is a foundational scaffold in the development of therapeutic agents.[1] The addition of substituents like methoxy and methyl groups can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting derivative.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-Methoxy-4-methylquinoline**, based on the analysis of structurally similar compounds.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **5-Methoxy-4-methylquinoline** is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the weakly electron-donating methyl group.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **5-Methoxy-4-methylquinoline**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H2	8.6 - 8.8	Doublet	4.5 - 5.0	Downfield shift due to proximity to the nitrogen atom.
H3	7.2 - 7.4	Doublet	4.5 - 5.0	Coupled to H2.
H6	7.0 - 7.2	Doublet	7.5 - 8.0	Influenced by the electron-donating methoxy group at C5.
H7	7.5 - 7.7	Triplet	7.5 - 8.5	Typical aromatic region, coupled to H6 and H8.
H8	7.8 - 8.0	Doublet	8.0 - 8.5	Shifted downfield due to deshielding from the fused ring.
4-CH <sub>3</sub>	2.6 - 2.8	Singlet	-	Sharp singlet characteristic of a methyl group on an aromatic ring.
5-OCH <sub>3</sub>	3.9 - 4.1	Singlet	-	Characteristic chemical shift for a methoxy group on an aromatic ring.

Note: Predicted values are based on data from related quinoline derivatives and established substituent effects.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **5-Methoxy-4-methylquinoline**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Notes
C2	150 - 152	Most deshielded carbon due to proximity to nitrogen.
C3	121 - 123	
C4	144 - 146	Substituted with the methyl group.
C4a	128 - 130	Bridgehead carbon.
C5	155 - 157	Substituted with the methoxy group, significant downfield shift.
C6	105 - 107	Shielded by the electron-donating methoxy group.
C7	129 - 131	
C8	118 - 120	
C8a	148 - 150	Bridgehead carbon adjacent to nitrogen.
4-CH <sub>3</sub>	18 - 20	Typical range for a methyl group on an sp <sup>2</sup> carbon.
5-OCH <sub>3</sub>	55 - 57	Characteristic chemical shift for a methoxy carbon.

Note: Predicted values are based on data from related quinoline derivatives and established substituent effects.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **5-Methoxy-4-methylquinoline** is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands for **5-Methoxy-4-methylquinoline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
2980-2850	Aliphatic C-H Stretch (CH <sub>3</sub> & OCH <sub>3</sub> )	Medium
1620-1580	C=C and C=N Ring Stretching	Strong
1500-1400	Aromatic Ring Stretching	Medium-Strong
1280-1200	Aryl C-O Stretch (asymmetric)	Strong
1050-1000	Aryl C-O Stretch (symmetric)	Medium
900-675	Aromatic C-H Out-of-Plane Bending	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For **5-Methoxy-4-methylquinoline** (C<sub>11</sub>H<sub>11</sub>NO), the expected molecular weight is approximately 173.21 g/mol .

[2]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z 173. The fragmentation pattern would likely involve the loss of a methyl radical (•CH<sub>3</sub>) from the methoxy group to give a fragment at m/z 158, or the loss of a formyl

radical ( $\bullet\text{CHO}$ ) to give a fragment at  $m/z$  144. Further fragmentation of the quinoline ring would also be observed.

## Experimental Protocols

While specific experimental data for the target compound is limited, the following are generalized protocols for acquiring the spectroscopic data discussed. These methods are based on standard laboratory practices for the characterization of organic compounds.[3]

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Methoxy-4-methylquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be required compared to  $^1\text{H}$  NMR.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy Protocol

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- **Instrument Setup:** Use a standard FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

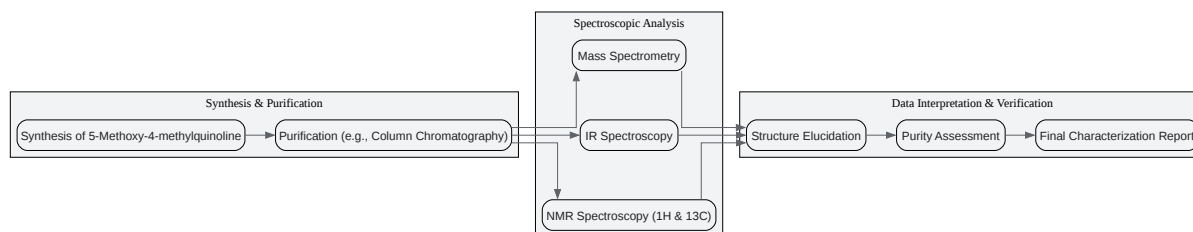
- **Data Processing:** Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  40-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

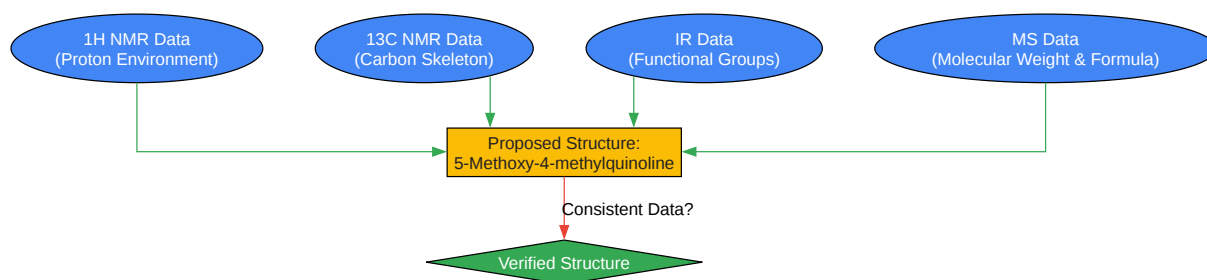
## Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis and data interpretation of a synthesized quinoline derivative.



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Caption: General workflow for the synthesis and spectroscopic characterization of quinoline derivatives.



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Caption: Logical flow for integrating multi-technique spectroscopic data for structural verification.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Methoxy-4-methylquinoline**. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can effectively utilize NMR, IR, and MS techniques for the identification and characterization of this and other related quinoline derivatives. The provided protocols and workflows serve as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities.

## References

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